3-Bromophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C19H14BrClN2O4S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the pyrimidine ring.
Sulfonylation: The attachment of a methanesulfonyl group to the pyrimidine ring.
Esterification: The formation of the carboxylate ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles or electrophiles under mild conditions.
Oxidation and Reduction Reactions: May use reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Typically require palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-BROMOPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure but with a different position of the methyl group.
3-BROMOPHENYL 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Another isomer with the methyl group in a different position.
Uniqueness
The uniqueness of 3-BROMOPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H14BrClN2O4S |
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Molecular Weight |
481.7 g/mol |
IUPAC Name |
(3-bromophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14BrClN2O4S/c1-12-4-2-5-13(8-12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-7-3-6-14(20)9-15/h2-10H,11H2,1H3 |
InChI Key |
LKGGRKQYUJVNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
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